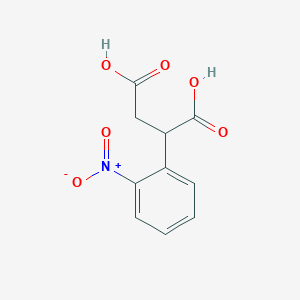

2-(2-Nitrophenyl)butanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

6332-94-1 |

|---|---|

Molecular Formula |

C10H9NO6 |

Molecular Weight |

239.18 g/mol |

IUPAC Name |

2-(2-nitrophenyl)butanedioic acid |

InChI |

InChI=1S/C10H9NO6/c12-9(13)5-7(10(14)15)6-3-1-2-4-8(6)11(16)17/h1-4,7H,5H2,(H,12,13)(H,14,15) |

InChI Key |

REWALNXOIYDJFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Nitrophenyl Butanedioic Acid and Its Precursors

Established Synthetic Routes to the 2-(2-Nitrophenyl)butanedioic Acid Core

The most conventional and established method for the synthesis of this compound involves the electrophilic nitration of 2-phenylbutanedioic acid, also known as phenylsuccinic acid. This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.

The reaction typically employs a nitrating agent, which is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rushim.rumasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com

C₁₀H₁₀O₄ + HNO₃ (H₂SO₄) → C₁₀H₉NO₆ + H₂O

The phenyl group of 2-phenylbutanedioic acid is activated towards electrophilic substitution, and the substitution pattern is directed by the activating nature of the alkyl substituent. However, the presence of the carboxylic acid groups can influence the regioselectivity of the nitration. The reaction is typically carried out at controlled temperatures to prevent over-nitration and side reactions.

A general procedure for this synthesis would involve the slow addition of the mixed acid to a solution of 2-phenylbutanedioic acid in a suitable solvent, followed by a period of stirring at a specific temperature. The product is then isolated by pouring the reaction mixture into ice water, which precipitates the nitrated product. The crude product can then be purified by recrystallization.

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of nitroaromatic compounds. These novel approaches are applicable to the synthesis of this compound and aim to overcome some of the limitations of traditional methods, such as the use of harsh acids and the generation of significant waste.

Asymmetric Synthesis Strategies

Asymmetric synthesis of this compound, which would yield enantiomerically enriched or pure forms of the compound, is a challenging but important area of research. Direct asymmetric nitration of 2-phenylbutanedioic acid is not a well-established method. Therefore, asymmetric strategies would likely focus on the synthesis of a chiral precursor, which is then nitrated.

One potential strategy involves the asymmetric synthesis of 2-phenylbutanedioic acid itself, followed by nitration. This could be achieved through various methods, such as:

Chiral auxiliary-mediated synthesis: A chiral auxiliary can be attached to a precursor molecule to direct the stereoselective formation of the chiral center in 2-phenylbutanedioic acid. The auxiliary is then removed after the desired stereochemistry has been established.

Asymmetric hydrogenation: The asymmetric hydrogenation of a suitable unsaturated precursor, such as a phenyl-substituted maleic or fumaric acid derivative, using a chiral catalyst could produce enantiomerically enriched 2-phenylbutanedioic acid.

Enzymatic resolution: A racemic mixture of 2-phenylbutanedioic acid could be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two enantiomers.

Once the chiral 2-phenylbutanedioic acid is obtained, the subsequent nitration step would need to be carefully controlled to avoid racemization.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. gordon.edugoogle.com This can be achieved through several approaches:

Use of alternative nitrating agents: Instead of the traditional mixed acid, greener nitrating agents can be employed. These include solid acid catalysts, metal nitrates, or nitrogen dioxide in the presence of an oxidant. researchgate.net For instance, the use of a solid acid catalyst can simplify the work-up procedure and allow for catalyst recycling.

Solvent-free or alternative solvent systems: The use of hazardous organic solvents can be minimized or eliminated by conducting the reaction under solvent-free conditions or by using more environmentally benign solvents such as ionic liquids or supercritical fluids.

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the rate of the nitration reaction, leading to shorter reaction times and potentially higher yields. gordon.edu This can also reduce energy consumption compared to conventional heating methods.

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound:

| Green Chemistry Approach | Description | Potential Advantages |

| Alternative Nitrating Agents | Use of solid acids, metal nitrates (e.g., Ca(NO₃)₂), or N₂O₅. gordon.eduresearchgate.net | Reduced corrosion, easier work-up, potential for catalyst recycling. |

| Alternative Solvents | Use of ionic liquids or performing the reaction under solvent-free conditions. | Reduced use of volatile organic compounds (VOCs), potential for improved selectivity. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. gordon.edu | Shorter reaction times, increased yields, reduced energy consumption. |

| Enzymatic Catalysis | Use of enzymes like horseradish peroxidase for nitration. nih.gov | Mild reaction conditions, high selectivity, environmentally friendly. |

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Development and Mechanistic Impact on Yield

The choice of catalyst has a significant impact on the efficiency and selectivity of the nitration reaction. While concentrated sulfuric acid is the traditional catalyst, research has focused on developing alternative catalysts with improved performance and environmental profiles.

Solid Acid Catalysts: Zeolites, clays, and other solid acids have been investigated as catalysts for aromatic nitration. researchgate.netrsc.org These catalysts can offer advantages such as ease of separation from the reaction mixture, reusability, and potentially higher selectivity due to shape-selective effects within their porous structures. The acidic sites on the surface of these catalysts facilitate the formation of the nitronium ion.

Lewis Acid Catalysts: Lewis acids such as AlCl₃, FeCl₃, and ZnCl₂ can also catalyze nitration reactions. They function by coordinating to the nitric acid, which enhances the formation of the nitronium ion. The choice of Lewis acid can influence the regioselectivity of the reaction.

Phase-Transfer Catalysts: In biphasic reaction systems, phase-transfer catalysts can be used to facilitate the transfer of the nitrating agent from the aqueous phase to the organic phase where the substrate is dissolved. semanticscholar.org This can improve the reaction rate and allow for the use of milder reaction conditions.

The mechanism of catalysis influences the yield by affecting the rate of formation of the nitronium ion and its subsequent reaction with the aromatic ring. A more efficient catalyst will lead to a faster reaction and potentially higher conversion of the starting material. The catalyst can also influence the regioselectivity of the reaction, which is the preferential formation of one isomer over others. For this compound, the goal is to maximize the formation of the ortho-nitro isomer.

The following table provides a hypothetical comparison of different catalyst types for the nitration of 2-phenylbutanedioic acid:

| Catalyst Type | Typical Examples | Mechanistic Role | Potential Impact on Yield and Selectivity |

| Brønsted Acid | H₂SO₄ | Protonates HNO₃ to form NO₂⁺. masterorganicchemistry.com | High yields but can lead to side reactions and waste. |

| Solid Acid | Zeolites, Montmorillonite Clay researchgate.netrsc.org | Provides acidic sites for NO₂⁺ formation. | Can improve selectivity and allows for catalyst recycling. |

| Lewis Acid | AlCl₃, FeCl₃ | Coordinates with HNO₃ to facilitate NO₂⁺ formation. | Can enhance reactivity but may require stoichiometric amounts. |

| Phase-Transfer | Quaternary Ammonium Salts semanticscholar.org | Facilitates transport of reactants between phases. | Enables use of milder conditions and can improve rates. |

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of the nitration reaction. The solvent can affect the solubility of the reactants, the stability of the intermediates, and the activity of the catalyst.

Polar Aprotic Solvents: Solvents such as nitromethane or acetonitrile (B52724) can be used. They are capable of solvating the nitronium ion and can influence the regioselectivity of the reaction. google.com

Halogenated Solvents: Dichloromethane and chloroform are often used as they are relatively inert and can dissolve a wide range of organic compounds.

Acidic Solvents: Acetic acid is sometimes used as a co-solvent with nitric acid. patsnap.com

Solvent-Free Conditions: Conducting the reaction without a solvent can be an environmentally friendly option, but it may require higher temperatures and can be challenging for solid reactants.

The reaction kinetics of nitration are complex and depend on several factors, including the concentrations of the reactants and the catalyst, the temperature, and the nature of the solvent. The rate of reaction is typically dependent on the concentration of both the aromatic substrate and the nitronium ion.

The solvent can affect the reaction kinetics by influencing the rate of formation of the nitronium ion and its diffusion to the aromatic substrate. A solvent that can stabilize the transition state of the reaction will increase the reaction rate. The viscosity of the solvent can also play a role, with less viscous solvents generally leading to faster reactions.

The following table illustrates the potential effects of different solvents on the nitration of 2-phenylbutanedioic acid:

| Solvent | Polarity | Potential Effects on Reaction |

| Sulfuric Acid | Highly Polar, Protic | Acts as both catalyst and solvent, promoting high reaction rates. masterorganicchemistry.com |

| Nitromethane | Polar, Aprotic | Can stabilize the nitronium ion and influence regioselectivity. |

| Dichloromethane | Nonpolar | Good for dissolving organic substrates, relatively inert. |

| Acetic Acid | Polar, Protic | Can act as a co-solvent and participate in the reaction mechanism. patsnap.com |

| Solvent-Free | N/A | Environmentally friendly, but may require higher temperatures. |

By carefully selecting and optimizing the catalyst, solvent, and other reaction parameters, it is possible to develop efficient and selective methods for the synthesis of this compound.

Derivatization Strategies from this compound

This compound possesses three primary reactive sites amenable to chemical modification: the two carboxyl groups of the butanedioic acid backbone and the nitro group on the phenyl ring. This trifunctional nature allows for a diverse range of derivatization strategies aimed at synthesizing novel compounds. These strategies can be broadly categorized into reactions involving the carboxylic acid functions, transformations of the nitroaromatic system, or a combination thereof, enabling the generation of a wide array of structures with potential applications in various fields of chemical synthesis.

Preparation of Esters and Amides of this compound

The carboxylic acid groups of this compound are readily converted into esters and amides, which are fundamental transformations in organic synthesis. These derivatives can alter the compound's physical properties, such as solubility and volatility, and serve as key intermediates for further functionalization.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-controlled process, and to favor the formation of the ester, the alcohol is often used in large excess, or water is removed as it is formed. masterorganicchemistry.com Given that this compound is a dicarboxylic acid, this reaction can yield mono- or diesters depending on the stoichiometry of the alcohol used. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

Alternative methods for esterification that avoid strongly acidic conditions include reactions with alkyl halides after converting the carboxylic acid to its carboxylate salt or using coupling agents. libretexts.org Various catalysts, including Lewis acids and solid-supported catalysts like silica chloride, have also been employed to promote esterification under milder conditions. organic-chemistry.org

Amidation: The formation of amides from this compound requires the activation of the carboxyl groups to facilitate nucleophilic attack by an amine. Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive species, such as an acid chloride or an acid anhydride (B1165640). libretexts.org

Alternatively, a wide variety of coupling reagents can be used for the direct amidation of carboxylic acids with amines under mild conditions. organic-chemistry.orgresearchgate.net Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used in organic synthesis. wikipedia.org Boronic acid derivatives have also been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org These methods are advantageous as they often proceed with high yields and tolerate a wide range of functional groups. organic-chemistry.orgnih.gov Depending on the reaction conditions and the amount of amine used, mono- or diamides of this compound can be synthesized.

Table 1: Common Methods for Ester and Amide Synthesis from Carboxylic Acids

| Transformation | Reagents and Conditions | Byproducts | Notes |

|---|---|---|---|

| Esterification | |||

| Fischer Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Water | Equilibrium reaction; often requires excess alcohol or removal of water. masterorganicchemistry.commasterorganicchemistry.com |

| Alkylation of Carboxylate | Base (e.g., NaOH), Alkyl Halide (R'-X) | Salt (e.g., NaX) | SN2 reaction, suitable for methyl and primary alkyl halides. libretexts.org |

| Coupling Agent-Mediated | Alcohol (R'-OH), Coupling Agent (e.g., DCC, EDC) | Urea derivative | Mild conditions, high yields. |

| Amidation | |||

| Via Acid Chloride | Thionyl Chloride (SOCl₂), then Amine (R'₂NH) | SO₂, HCl | Highly reactive intermediate. |

| Coupling Agent-Mediated | Amine (R'₂NH), Coupling Agent (e.g., DCC, EDC, HOBt) | Urea derivative, Water | Widely used method for peptide synthesis and general amidation. researchgate.netwikipedia.org |

| Boronic Acid Catalysis | Amine (R'₂NH), Boronic Acid Catalyst, Molecular Sieves | Water | Mild conditions, high functional group tolerance. organic-chemistry.org |

Functional Group Transformations on the Nitrophenyl Moiety

The nitro group on the phenyl ring is a versatile functional group that can undergo a variety of transformations, most notably reduction. The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing access to anilines, which are precursors to a vast number of dyes, pharmaceuticals, and other fine chemicals. wikipedia.org

The most common transformation is the reduction of the nitro group to a primary amine (–NH₂). This can be achieved through several methods:

Catalytic Hydrogenation: This is a widely used method on an industrial scale. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com This method is often clean and high-yielding, but the catalyst can also reduce other functional groups if present. commonorganicchemistry.com

Metal-Acid Systems: The reduction can also be effected by using a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (Béchamp reduction). wikipedia.orgmasterorganicchemistry.commdpi.com Tin(II) chloride (SnCl₂) is another common reagent that provides a mild method for this reduction. commonorganicchemistry.com

Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgcommonorganicchemistry.com

Partial reduction of the nitro group can also lead to other functional groups. For instance, controlled reduction can yield N-arylhydroxylamines (–NHOH) using reagents like zinc metal in aqueous ammonium chloride or Raney nickel with hydrazine at low temperatures. wikipedia.org Further reactions can lead to azo compounds or hydrazines, depending on the specific reagents and conditions employed. wikipedia.org

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

| Product Functional Group | Reagents and Conditions | Key Features |

|---|---|---|

| **Amine (-NH₂) ** | H₂, Pd/C or PtO₂ or Raney Ni | Catalytic hydrogenation; clean and efficient. commonorganicchemistry.commasterorganicchemistry.com |

| Fe, Sn, or Zn with HCl or Acetic Acid | Classic metal-acid reduction. masterorganicchemistry.commdpi.com | |

| Tin(II) Chloride (SnCl₂) | Mild reducing agent. commonorganicchemistry.com | |

| Sodium Hydrosulfite (Na₂S₂O₄) | Useful in aqueous media. wikipedia.org | |

| Hydroxylamine (-NHOH) | Zn, NH₄Cl (aq) | Controlled reduction with zinc dust. wikipedia.org |

| Raney Ni, Hydrazine (N₂H₄), 0-10 °C | Temperature control is crucial for selectivity. wikipedia.org | |

| Azo Compound (-N=N-) | Metal Hydrides (e.g., LiAlH₄) | Metal hydrides typically reduce nitroarenes to azo compounds, not anilines. commonorganicchemistry.com |

Transformations of the Butanedioic Acid Carboxyl Groups

The butanedioic acid (succinic acid) moiety offers reaction possibilities beyond simple ester or amide formation. As a dicarboxylic acid, its two carboxyl groups can react independently or together to form cyclic structures.

One of the characteristic reactions of 1,4-dicarboxylic acids like butanedioic acid is the formation of a cyclic anhydride upon heating. quora.com This dehydration reaction results in the formation of a stable five-membered ring, succinic anhydride, with the loss of a water molecule. This transformation would yield 3-(2-nitrophenyl)dihydrofuran-2,5-dione. Anhydrides are valuable synthetic intermediates, being more reactive towards nucleophiles than the corresponding carboxylic acids.

The carboxyl groups can also be reduced. However, the direct reduction of carboxylic acids requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the two carboxyl groups into primary alcohols, yielding 2-(2-nitrophenyl)butane-1,4-diol. It is important to note that LiAlH₄ would also reduce the nitro group, typically to an azo compound. commonorganicchemistry.com Milder reducing agents like borane (BH₃) can reduce carboxylic acids without affecting many other functional groups, but their compatibility with nitro groups must be considered.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is generally difficult for simple alkanoic acids. However, specific methods can be employed, though they are not common for unsubstituted butanedioic acid derivatives.

Table 3: Potential Transformations of the Butanedioic Acid Moiety

| Transformation | Reagents and Conditions | Product Type | Notes |

|---|---|---|---|

| Cyclic Anhydride Formation | Heat, Dehydrating Agent (e.g., Ac₂O) | Cyclic Anhydride | A common reaction for 1,4- and 1,5-dicarboxylic acids. quora.com |

| Reduction to Diol | Lithium Aluminum Hydride (LiAlH₄), then H₃O⁺ | Diol | Strong reducing agent; will also reduce the nitro group. libretexts.orgcommonorganicchemistry.com |

| Borane (BH₃ THF) | Diol | More selective than LiAlH₄, but compatibility with the nitro group needs to be assessed. | |

| Double Fischer Esterification | Excess Alcohol (R'-OH), H⁺ catalyst | Diester | Both carboxyl groups are esterified. masterorganicchemistry.com |

Chemical Reactivity and Mechanistic Investigations of 2 2 Nitrophenyl Butanedioic Acid

Photochemical Reaction Mechanisms of 2-Nitrophenyl Compounds

Compounds containing a 2-nitrobenzyl moiety are renowned for their photochemical reactivity, a property extensively utilized in applications like photoremovable protecting groups. rsc.org The initial step upon photoexcitation is typically an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of a transient aci-nitro intermediate. rsc.orgresearchgate.net From this intermediate, several reaction pathways can unfold.

Following the initial hydrogen transfer to form the aci-nitro species, a common pathway for 2-nitrobenzyl compounds is an intramolecular cyclization. rsc.orgrsc.org This process involves the nucleophilic attack of the aci-nitro oxygen onto the benzylic carbon.

Formation of Cyclic Intermediates : For many 2-nitrobenzyl compounds, this cyclization leads to short-lived heterocyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives. acs.orgunifr.chacs.org These cyclic intermediates have been identified as the products formed from the decay of the primary aci-nitro tautomers in solution. acs.orgacs.org

Rearrangement and Product Formation : These cyclic intermediates are often unstable and undergo further rearrangement. For instance, in the photorelease of alcohols from 2-nitrobenzyl ethers, the cyclic intermediate rearranges to form a 2-nitrosobenzyl hemiacetal, which then decomposes to release the alcohol and a 2-nitroso-carbonyl compound. acs.orgunifr.ch In the case of 2-(2-Nitrophenyl)butanedioic acid, irradiation would likely lead to the formation of 2-nitrosobenzaldehyde and the release of a succinic acid-derived fragment, although the exact mechanism and products would be speculative without direct experimental data. A transition-metal-free intramolecular redox cyclization has also been developed for related compounds, proceeding through a 2-nitrosobenzaldehyde intermediate to form cinnolines. rsc.org

The photochemical excitation of a nitroaromatic compound can also initiate the reduction of the nitro group itself. This process can occur intramolecularly or be mediated by external reagents.

Intramolecular Photoreduction : Studies on compounds like nifedipine, a 4-(2-nitrophenyl)-1,4-dihydropyridine, show that intramolecular photoreduction of the nitro group into its corresponding nitroso derivative can occur rapidly upon irradiation. researchgate.net This transformation is a key step in the photodecomposition pathway of such molecules. researchgate.net Further reduction to the fully reduced amino group can also occur as a minor pathway. researchgate.net

Mediated Photoreduction : The photoreduction of aromatic nitro compounds can be facilitated by various reagents in solution. For example, formic acid in acetonitrile (B52724) has been shown to be an effective medium for the clean and high-yield conversion of nitroarenes to amines under photochemical conditions. researchgate.net The photoreduction of nitro compounds can also be achieved on the surface of semiconductor particles like TiO2. acs.org

The following table summarizes the key species involved in the photochemical reactions of 2-nitrophenyl compounds.

| Reaction Type | Key Intermediate(s) | Final Product(s) (from analogous systems) |

| Intramolecular Cyclization | aci-nitro tautomer, 1,3-dihydrobenz[c]isoxazol-1-ol derivative | 2-Nitroso-carbonyl compound, Released leaving group |

| Nitro Group Photoreduction | Excited state nitro compound | Nitrosoaromatic, Aminoaromatic |

Electrophilic and Nucleophilic Reactions of the Nitrophenyl Substituent

The chemical reactivity of the phenyl ring in this compound is dominated by the powerful electronic effects of the nitro group (-NO2).

Electrophilic Aromatic Substitution : The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. fiveable.metardigrade.in This deactivation occurs because the nitro group reduces the electron density of the benzene (B151609) ring, making it less attractive to electrophiles. fiveable.meck12.org Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation require harsher conditions compared to benzene. The directing effect of the nitro group channels incoming electrophiles primarily to the meta position (C4 and C6) relative to itself, as the ortho and para positions are more strongly deactivated. ck12.orgchemguide.co.uk The butanedioic acid substituent at the C2 position would further influence the substitution pattern, though the deactivating effect of the nitro group is the primary determinant.

Nucleophilic Aromatic Substitution (SNAr) : Conversely, the electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution. quizgecko.comyoutube.com This activation is most pronounced when the nitro group is positioned ortho or para to a leaving group. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The nitro group effectively stabilizes the negative charge of this intermediate, lowering the activation energy for the reaction. libretexts.orgmasterorganicchemistry.com In this compound, while the butanedioic acid group is not a typical leaving group, the principle demonstrates the ring's susceptibility to nucleophilic attack at the carbon atoms ortho and para to the nitro group. nih.gov

The table below contrasts the reactivity of the nitrophenyl ring towards electrophilic and nucleophilic substitution.

| Reaction Type | Ring Activity | Preferred Position of Attack (relative to -NO2) | Key Factor |

| Electrophilic Substitution | Deactivated | Meta (C4, C6) | Electron-withdrawing nature of -NO2 destabilizes the cationic intermediate (arenium ion). tardigrade.inck12.org |

| Nucleophilic Substitution | Activated | Ortho (C2, C6), Para (C4) | Electron-withdrawing nature of -NO2 stabilizes the anionic intermediate (Meisenheimer complex). youtube.comlibretexts.org |

Reactivity of the Butanedioic Acid Scaffold

The butanedioic acid portion of the molecule, also known as succinic acid, possesses two carboxylic acid functional groups, which are the sites of its characteristic reactivity. acs.orgnist.gov

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO2). wikipedia.org

Thermal Decarboxylation : Simple carboxylic acids are generally resistant to decarboxylation, requiring high temperatures. The ease of decarboxylation is significantly increased for acids that have a carbonyl group at the β-position (a β-keto acid), as this allows for the formation of a stable, cyclic six-membered transition state. masterorganicchemistry.com Since this compound lacks this β-carbonyl structure, it is not expected to undergo facile decarboxylation upon gentle heating. masterorganicchemistry.com The reaction would likely require more drastic conditions, such as pyrolysis.

Oxidative Decarboxylation : Certain oxidative methods can achieve decarboxylation, but these are often harsh and may affect other parts of the molecule, particularly the sensitive nitro group.

Condensation reactions are a primary mode of reactivity for the butanedioic acid scaffold, where two molecules combine with the loss of a small molecule, typically water. libretexts.orglibretexts.org The two carboxylic acid groups can react with various nucleophiles.

Esterification : In the presence of an acid catalyst, the carboxylic acid groups can react with alcohols to form esters. libretexts.org Since the molecule is a dicarboxylic acid, it can react with diols to form polyesters, which are commercially significant polymers. libretexts.org

Amidation : The carboxylic acid groups can react with ammonia (B1221849) or primary/secondary amines to form amides. libretexts.org This reaction typically requires heat or activation of the carboxylic acid (e.g., conversion to an acyl chloride). Reaction with a diamine could lead to the formation of a polyamide. libretexts.org

Anhydride (B1165640) Formation : Heating the dicarboxylic acid can lead to intramolecular condensation, where the two carboxylic acid groups react with each other to form a cyclic anhydride (succinic anhydride derivative), with the elimination of one molecule of water.

The following table details potential condensation reactions for the butanedioic acid moiety.

| Reaction Type | Reagent(s) | Functional Group Formed | Potential Product Type |

| Esterification | Alcohol (e.g., Methanol) | Ester | Diester |

| Polyesterification | Diol (e.g., Ethane-1,2-diol) | Ester | Polyester |

| Amidation | Amine (e.g., Methylamine) | Amide | Diamide |

| Polyamidation | Diamine (e.g., Hexamethylenediamine) | Amide | Polyamide |

| Anhydride Formation | Heat/Dehydrating Agent | Cyclic Anhydride | Substituted Succinic Anhydride |

Stereochemical Aspects of Reactions Involving this compound

The presence of a stereocenter at the second carbon of the butanedioic acid chain makes this compound a chiral molecule. This chirality is a critical factor in its chemical reactivity, particularly in reactions that can lead to the formation of new stereocenters. The outcomes of such reactions are governed by the principles of stereoselectivity, which includes both diastereoselectivity and enantioselectivity. masterorganicchemistry.com

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com When a reaction produces a preference for one diastereomer over others, it is termed diastereoselective. If the reaction shows a preference for one enantiomer, it is enantioselective. uwindsor.ca

Diastereoselectivity:

In reactions involving this compound where a new stereocenter is formed, the existing chiral center can influence the stereochemical outcome. This influence can lead to the preferential formation of one diastereomer. For instance, in an aldol (B89426) condensation involving the enolate of a derivative of this compound, the approach of the electrophile can be sterically hindered by the 2-nitrophenyl group, leading to a preferred direction of attack and the formation of one diastereomer in excess. The geometry of the enolate (Z or E) would also play a crucial role in determining the relative stereochemistry of the product (syn or anti). uwindsor.ca

Hypothetical Diastereoselective Aldol Reaction:

| Entry | Electrophile | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | 85:15 |

| 2 | Isobutyraldehyde | 90:10 |

| 3 | Acetone | 70:30 |

This table is illustrative and represents a hypothetical outcome to demonstrate the concept of diastereoselectivity.

Enantioselectivity:

The synthesis of a specific enantiomer of a chiral compound from an achiral or racemic starting material requires the use of a chiral influence, such as a chiral catalyst or a chiral auxiliary. numberanalytics.comyoutube.com In the context of this compound, an enantioselective synthesis could be envisioned through several established methods. For example, an asymmetric hydrogenation of a precursor like 2-(2-nitrophenyl)but-2-enedioic acid using a chiral catalyst could, in principle, yield one enantiomer of this compound preferentially.

The use of chiral lithium amides as traceless auxiliaries has been shown to be effective in the direct enantioselective Michael addition of carboxylic acids to α,β-unsaturated esters, achieving high diastereoselectivity and enantioselectivity. acs.org This methodology could potentially be adapted for the synthesis of enantiomerically enriched this compound derivatives. Similarly, catalytic enantioselective alkyne addition to nitrones has been achieved using chiral ligands, a strategy that could be relevant for reactions involving the nitro group of the target molecule. nih.gov

Hypothetical Enantioselective Synthesis Data:

| Catalyst | Enantiomeric Excess (ee %) |

| (R)-BINAP-RuCl₂ | 95% |

| (S)-Tol-BINAP-Rh(I) | 92% |

| Chiral Proline Derivative | 85% |

This table is for illustrative purposes to show how enantiomeric excess is reported in enantioselective reactions. numberanalytics.com

Chiral induction, also known as asymmetric induction, refers to the preferential formation of one enantiomer or diastereomer over the other in a reaction, where the stereoselectivity is controlled by a chiral center already present in the substrate molecule. nih.gov In the case of this compound, the existing stereocenter can direct the stereochemical course of subsequent reactions at other parts of the molecule.

For example, if one of the carboxylic acid groups of enantiomerically pure this compound is converted into an ester using a chiral alcohol, two diastereomeric esters would be formed. acs.org The ratio of these diastereomers would depend on the kinetic favorability of the reaction pathways leading to each.

Furthermore, the chiral center can influence reactions on the aromatic ring or the nitro group. For instance, a reaction that introduces a new substituent onto the phenyl ring could potentially be directed to a specific position due to the steric and electronic influence of the chiral butanedioic acid moiety.

The use of chiral auxiliaries is a common strategy to achieve high levels of stereocontrol. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com In the context of this compound, a chiral auxiliary could be attached to one of the carboxyl groups to influence a reaction at the α-carbon, after which the auxiliary would be removed to yield the desired stereoisomer. youtube.com

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

A comprehensive search for dedicated theoretical and computational studies on the chemical compound This compound has revealed a significant gap in the available scientific literature. Despite extensive queries for research focusing on its quantum chemical calculations, conformational analysis, reactivity predictions, and intermolecular interactions, no specific scholarly articles or datasets for this particular molecule could be identified.

The initial objective was to construct a detailed article structured around a specific outline, including Density Functional Theory (DFT) applications, conformational energy minima, frontier molecular orbital analysis, transition state modeling, and molecular dynamics simulations. However, the absence of published research directly investigating this compound prevents the generation of a scientifically accurate and informative article that would adhere to the requested detailed structure.

Searches for computational data on closely related compounds, such as other nitrophenyl derivatives of butanedioic acid (succinic acid), also failed to provide the specific data points required for a thorough analysis of the ortho-nitro substituted isomer. General information on the computational analysis of succinic acid and its derivatives exists, but this information is not specific enough to extrapolate to the target molecule with the level of scientific rigor required.

Consequently, key data for the following areas of study for this compound are not available in the public domain:

Quantum Chemical Calculations: Optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies determined through methods like DFT.

Conformational Analysis: Identification of stable conformers and their relative energies to understand the molecule's three-dimensional structure.

Reactivity Prediction: Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions to predict chemical behavior.

Transition State Modeling: Computational models of transition states for key reactions involving the molecule.

Molecular Dynamics Simulations: Simulations to understand the compound's behavior and intermolecular interactions in a condensed phase.

Without access to peer-reviewed research or public chemical databases containing this specific information, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy. Further research and computational studies are necessary to elucidate the theoretical and computational profile of this compound.

Theoretical and Computational Studies on 2 2 Nitrophenyl Butanedioic Acid

Computational Spectroscopic Parameter Prediction

¹H and ¹³C NMR Chemical Shift Computations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Computational methods allow for the prediction of ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the local electronic environment of each nucleus.

The theoretical calculation of NMR chemical shifts for 2-(2-Nitrophenyl)butanedioic acid involves optimizing the molecule's geometry and then applying a magnetic field in silico. The response of the electron density to this field determines the shielding tensor for each nucleus, from which the isotropic chemical shift is derived. These calculations are typically performed relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

¹H NMR Chemical Shift Predictions:

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the nitrophenyl ring, the methine proton of the butanedioic acid backbone, and the methylene (B1212753) protons. The protons on the aromatic ring are expected to appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The proton alpha to the two carboxylic acid groups would likely resonate at a lower chemical shift, influenced by the electronegativity of the adjacent oxygen atoms.

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (H) | 7.0 - 8.5 |

| Methine (CH) | 3.5 - 4.5 |

| Methylene (CH₂) | 2.5 - 3.5 |

| Carboxylic Acid (OH) | 10.0 - 13.0 |

Note: The above table represents typical predicted ranges for the proton chemical shifts in a molecule with similar functional groups. Actual computational values would be more precise.

¹³C NMR Chemical Shift Predictions:

Similarly, computational methods can predict the ¹³C NMR chemical shifts. The carbon atoms of the carboxylic acid groups are expected to have the highest chemical shifts (typically 170-185 ppm). The carbons of the aromatic ring will appear in the 120-150 ppm range, with the carbon atom directly attached to the nitro group showing a significant downfield shift. The aliphatic carbons of the butanedioic acid chain would resonate at higher field strengths.

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170 - 185 |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C) | 120 - 140 |

| Methine (CH) | 40 - 50 |

| Methylene (CH₂) | 30 - 40 |

Note: The above table represents typical predicted ranges for the carbon chemical shifts in a molecule with similar functional groups. Actual computational values would be more precise.

Vibrational Frequency Analysis (FT-IR)

Theoretical vibrational frequency analysis is a valuable tool for interpreting and predicting the Fourier-Transform Infrared (FT-IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies and their corresponding normal modes can be determined.

For this compound, the predicted FT-IR spectrum would show characteristic absorption bands for its various functional groups. The most prominent features would include the strong, broad O-H stretching vibration of the carboxylic acid groups, typically in the 2500-3300 cm⁻¹ region. The C=O stretching vibrations of the carboxylic acids would appear as intense bands around 1700-1760 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H and C-C stretching vibrations would also be present in the fingerprint region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1760 |

| N-O Stretch (Asymmetric) | 1500 - 1570 |

| C-C Stretch (Aromatic) | 1400 - 1600 |

| N-O Stretch (Symmetric) | 1300 - 1370 |

Note: The above table represents typical predicted frequency ranges for the vibrational modes in a molecule with similar functional groups. Actual computational values would be more precise and are often scaled by an empirical factor to better match experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation Research for 2 2 Nitrophenyl Butanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be indispensable for mapping the atomic connectivity within 2-(2-Nitrophenyl)butanedioic acid.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the butanedioic acid moiety and the four aromatic protons of the 2-nitrophenyl group. The chemical shifts of these protons would be influenced by their local electronic environments, and the spin-spin coupling patterns would reveal the number of adjacent protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the ten carbon atoms in the molecule, including the two carboxylic acid carbons, the aliphatic carbons, and the six aromatic carbons.

To move from spectral peaks to a complete structural assignment, a series of 2D NMR experiments would be crucial. chem960.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net It would be instrumental in tracing the proton network within the succinic acid backbone and identifying adjacent protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. researchgate.net This allows for the confident assignment of carbon resonances based on the more readily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net It would be vital for connecting the butanedioic acid fragment to the nitrophenyl ring by showing correlations between the protons on the succinic acid backbone and the carbons of the aromatic ring. It is also key to identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. chem960.com The resulting correlations help to define the three-dimensional structure and conformation of the molecule in solution.

For the analysis of this compound in its crystalline form, solid-state NMR (ssNMR) would be the technique of choice. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the molecular structure and packing within the crystal lattice. This can be particularly useful for studying polymorphism, where a compound may exist in multiple crystalline forms with different physical properties.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to measure the exact mass of the molecular ion of this compound. This high-precision measurement allows for the determination of the compound's unique molecular formula (C₁₀H₉NO₆), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides insight into the structure of a molecule by analyzing its fragmentation patterns. The molecular ion is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint and helps to confirm the presence of specific structural motifs. For this compound, characteristic losses would be expected, such as the loss of water (H₂O), carbon dioxide (CO₂), and the nitro group (NO₂), which would corroborate the presence of the carboxylic acid and nitrophenyl functionalities.

A hypothetical fragmentation analysis is presented in the table below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M-H]⁻ | [M-H-H₂O]⁻ | H₂O |

| [M-H]⁻ | [M-H-CO₂]⁻ | CO₂ |

| [M-H]⁻ | [M-H-NO₂]⁻ | NO₂ |

| [M-H]⁻ | [M-H-H₂O-CO₂]⁻ | H₂O + CO₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the various functional groups within a molecule.

The IR and Raman spectra of this compound would be expected to display characteristic vibrational bands confirming its structure. A summary of expected vibrational frequencies is provided in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1720-1700 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Aliphatic Chain | C-H Stretch | 3000-2850 |

| Nitro Group | Asymmetric N-O Stretch | 1550-1500 |

| Nitro Group | Symmetric N-O Stretch | 1350-1300 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Nitrophenyl Chromophore

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within molecules containing chromophores. In the case of this compound, the nitrophenyl group serves as the primary chromophore, giving rise to characteristic absorption bands in the UV-Vis spectrum. The electronic spectrum is dominated by transitions involving the π-electron system of the benzene (B151609) ring and the nitro group.

The nitrophenyl chromophore in this molecule is expected to exhibit two main types of electronic transitions: high-energy π → π* transitions and lower-energy n → π* transitions. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are often observed in the shorter wavelength region of the UV spectrum.

The n → π* transitions involve the promotion of a non-bonding electron, in this case from one of the oxygen atoms of the nitro group, to a π* antibonding orbital of the nitroaromatic system. These transitions are characteristically of much lower intensity compared to π → π* transitions. The presence of the carboxylic acid groups in the butanedioic acid moiety is not expected to significantly contribute to the absorption in the near-UV and visible regions, as unconjugated carboxyl groups have a weak absorption maximum around 210 nm. researchgate.netstrath.ac.uk

Detailed research findings on analogous compounds, such as 2-nitrophenol, show characteristic absorption peaks that can be used to infer the spectral properties of this compound. For instance, the reduction of 2-nitrophenol, a related chromophore, is monitored by changes in its UV-Vis spectrum, indicating distinct electronic transitions. researchgate.net The interaction between the ortho-substituted nitro group and the adjacent phenyl ring defines the electronic environment and, consequently, the precise wavelengths of these transitions. The substitution pattern, particularly the ortho-position of the nitro group, can influence the planarity and conjugation within the chromophore, leading to shifts in the absorption maxima. nih.gov

Based on data from structurally related nitrophenyl compounds, the expected electronic transitions for this compound are summarized in the table below.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Expected Transition | Probable Wavelength (λmax) Range (nm) | Associated Chromophore Moiety |

| π → π | 220 - 280 | Nitrophenyl group |

| n → π | 300 - 360 | Nitro group |

| n → σ* | ~210 | Carboxylic acid groups |

Advanced X-ray Crystallography Studies for Solid-State Structure

It is anticipated that this compound will crystallize in a centrosymmetric space group, with the monoclinic system being a common possibility for such compounds. mdpi.comnih.gov A defining feature of the crystal packing of dicarboxylic acids is the formation of hydrogen-bonded dimers. In this case, the two carboxylic acid groups of a single molecule will likely engage in intermolecular hydrogen bonding with the carboxylic acid groups of an adjacent molecule, forming a characteristic R22(8) ring motif. This robust hydrogen-bonding network is a primary driver in the assembly of the crystal lattice.

For comparison, the crystallographic data for (S)-phenylsuccinic acid, a closely related compound, reveals a monoclinic crystal system with the space group P21. nih.gov This provides a strong basis for predicting the likely crystallographic parameters for this compound.

Interactive Data Table: Predicted Crystallographic Data for this compound based on Analogous Structures

| Parameter | Predicted Value/Information | Basis for Prediction |

| Crystal System | Monoclinic | Common for related dicarboxylic acids mdpi.comnih.gov |

| Space Group | P21/c or related centrosymmetric group | Common for racemic carboxylic acids nih.gov |

| Key Intermolecular Interactions | O-H···O hydrogen-bonded dimers (R22(8) motif) | Characteristic of dicarboxylic acids researchgate.net |

| C-H···O interactions involving the nitro group | Presence of nitro group and C-H donors | |

| π-π stacking of nitrophenyl rings | Potential stabilizing interaction mdpi.com |

Research Applications and Material Science Contexts of 2 2 Nitrophenyl Butanedioic Acid

Role as a Synthetic Intermediate for Complex Molecules.mdpi.comlibretexts.org

2-(2-Nitrophenyl)butanedioic acid serves as a valuable building block in organic synthesis due to the presence of multiple reactive sites: the carboxylic acid groups and the nitro group on the aromatic ring. nih.govchemdiv.comfrontiersin.org These functional groups allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. nih.govchemdiv.comfrontiersin.org

Precursor in Heterocyclic Compound Synthesis

The inherent functionalities of this compound make it a suitable starting material for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions with the adjacent carboxylic acid groups or other introduced functionalities. This strategy provides a pathway to nitrogen-containing heterocyclic systems. rsc.orgrsc.org For instance, the reduction of the nitro group followed by intramolecular condensation can lead to the formation of lactams, which are core structures in many biologically active compounds.

Furthermore, the dicarboxylic acid moiety can be converted into other functional groups, such as esters or amides, which can then undergo cyclization reactions. The presence of the nitroaromatic ring also allows for various substitution reactions, further expanding the diversity of accessible heterocyclic structures. rsc.orgrsc.org

Building Block for Multifunctional Compounds.mdpi.comlibretexts.org

The term "building block" in chemistry refers to small molecules with reactive functional groups that act as fundamental units for constructing more complex molecular architectures. chemdiv.com Nitro compounds, in particular, are considered ideal intermediates in organic synthesis due to the diverse reactivity of the nitro group. nih.govnih.gov this compound exemplifies this principle, as its structure incorporates both carboxylic acid and nitro functionalities. nih.govchemdiv.comfrontiersin.org

This dual functionality allows for sequential or orthogonal chemical modifications. The carboxylic acid groups can be used for forming amide or ester linkages, while the nitro group can be transformed into an amine, an azide, or other nitrogen-containing groups. This versatility enables the construction of multifunctional compounds where different parts of the molecule can be tailored for specific properties or interactions. This is a crucial aspect in fields like medicinal chemistry and materials science, where precise control over molecular structure is paramount for achieving desired biological activity or material properties. nih.govfrontiersin.org

Development of this compound Derivatives as Research Probes

Photolabile Protecting Group Applications.psu.edunih.gov

Derivatives of this compound have been explored for their potential as photolabile protecting groups (PPGs), often referred to as "caging groups". nih.govwikipedia.org PPGs are chemical moieties that can be removed from a molecule using light, allowing for precise spatial and temporal control over the release of the active molecule. nih.govwikipedia.org The 2-nitrobenzyl group and its derivatives are among the most widely used classes of PPGs. psu.eduuni-konstanz.de

The underlying mechanism for many 2-nitrobenzyl-based PPGs involves an intramolecular hydrogen abstraction by the excited nitro group, typically from an adjacent benzylic position. psu.eduuni-konstanz.de This leads to the formation of an aci-nitro intermediate, which then undergoes further reactions to release the protected molecule. psu.eduuni-konstanz.de While the specific structure of this compound itself may not be the most common scaffold for PPGs, its core 2-nitrophenyl moiety is the key chromophore responsible for the photochemical activity. psu.eduuni-konstanz.de

Researchers have synthesized various derivatives based on the 2-nitrophenyl scaffold to fine-tune the photochemical properties, such as the wavelength of activation, quantum yield of uncaging, and the nature of the released byproducts. researchgate.net For instance, the [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) group is a notable example of a PPG derived from a 2-(o-nitrophenyl)propanol structure. researchgate.net

Derivatization Reagents in Analytical Research.wikipedia.org

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.comlibretexts.orgresearchgate.net This often involves improving the volatility, thermal stability, or detectability of the analyte. gcms.czsigmaaldrich.com

While there is no direct evidence of this compound itself being widely used as a standard derivatization reagent, its structural features suggest potential applications. The carboxylic acid groups can be activated and reacted with analytes containing hydroxyl or amino groups to form esters or amides. The introduction of the nitrophenyl group could enhance the ultraviolet (UV) absorbance of the resulting derivative, thereby improving its detectability in HPLC-UV analysis. libretexts.org

The general principle of using reagents to introduce chromophoric or fluorophoric moieties is a common strategy in analytical derivatization. libretexts.org For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-known derivatizing agent for carbonyl compounds. researchgate.net Although a different molecule, the underlying concept of using a nitroaromatic structure to enhance detection is similar.

Investigation in Polymer and Material Science Research

The incorporation of specific functional molecules into polymers is a common strategy to impart desired properties to the resulting material. While direct research on the use of this compound in polymer science is not extensively documented in the provided search results, its structure presents possibilities for such applications.

The dicarboxylic acid functionality allows it to be used as a monomer in polymerization reactions, specifically in the formation of polyesters or polyamides. The presence of the pendant 2-nitrophenyl group would then introduce this functionality along the polymer backbone.

One potential area of investigation could be the development of photoresponsive materials. Given that the 2-nitrophenyl group is a known photoactive moiety, polymers incorporating this group could exhibit changes in their physical or chemical properties upon irradiation with light. For example, the photocleavage of the nitro group or adjacent bonds could lead to polymer degradation or cross-linking, which has applications in areas like photolithography and drug delivery. In the 1980s, nitrobenzyl-based PPGs were explored for use as photoresists, where light-induced cleavage of the protecting group in a polymer blend rendered it soluble. wikipedia.org

Incorporation into Functional Polymer Systems

There is no available research detailing the use of this compound as a monomer or functional additive in the synthesis of polymer systems. Therefore, no information can be provided on how its incorporation might influence polymer properties such as thermal stability, mechanical strength, or optical and electronic characteristics.

Biochemical and Metabolic Pathway Research Relevant to Butanedioic Acid Systems

General Metabolic Intermediary Roles of Butanedioic Acid

Butanedioic acid, commonly known as succinic acid, is a central molecule in cellular metabolism. In its anionic form, succinate (B1194679), it serves as a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in the presence of oxygen. wikipedia.orgfrontiersin.org Within the TCA cycle, succinate is generated from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is also part of the electron transport chain (Complex II). wikipedia.orgwikipedia.org This reaction is crucial as it links the TCA cycle directly to oxidative phosphorylation, the primary process for ATP synthesis. wikipedia.org

Beyond the canonical TCA cycle, succinate is involved in several other metabolic pathways. It can be formed through the reductive branch of the TCA cycle, a pathway that becomes significant under anaerobic or hypoxic conditions. wikipedia.org Succinate is also the re-entry point for the gamma-aminobutyric acid (GABA) shunt into the TCA cycle, a pathway that synthesizes and recycles the neurotransmitter GABA. wikipedia.org Furthermore, the glyoxylate (B1226380) cycle, active in some organisms, utilizes succinate as a key intermediate for the net conversion of fats into carbohydrates. wikipedia.org

The concentration of succinate within the cell is not merely a reflection of metabolic flux but also acts as a signaling molecule, conveying the metabolic state of the cell. wikipedia.org Dysregulation of succinate metabolism has been implicated in various pathological conditions, including certain genetic mitochondrial diseases and the development of tumors. wikipedia.orgwikipedia.org

Enzymatic Transformations of Substituted Butanedioic Acids

Succinate dehydrogenase (SDH), or Complex II, is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane in eukaryotes and in the cell membrane of many bacteria. wikipedia.orgproteopedia.org It is unique in that it participates in both the citric acid cycle and the electron transport chain. wikipedia.org SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone (coenzyme Q), which is then reduced to ubiquinol. wikipedia.orgproteopedia.org

The enzyme is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. wikipedia.org

SDHA (Flavoprotein): Contains the covalently bound FAD cofactor and the binding site for succinate. wikipedia.orgproteopedia.org

SDHB (Iron-Sulfur Protein): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer. wikipedia.orgproteopedia.org

SDHC and SDHD (Hydrophobic membrane anchors): These subunits anchor the complex to the membrane and form the ubiquinone-binding site. wikipedia.orgproteopedia.org

The active site for succinate is located within the SDHA subunit. nih.gov The binding of succinate and its analogs, as well as the competitive inhibitor oxaloacetate, has been shown to protect a sulfhydryl group within this subunit, indicating its proximity to the active site. nih.gov

SDH can be inhibited by two main classes of compounds:

Succinate analogs: These molecules, which include malonate, malate, and oxaloacetate, bind to the succinate-binding pocket and act as competitive inhibitors. wikipedia.orgproteopedia.org Oxaloacetate is a particularly potent inhibitor of SDH. wikipedia.org

Ubiquinone analogs: Compounds like carboxin (B1668433) and thenoyltrifluoroacetone bind to the ubiquinone-binding site, preventing the reduction of ubiquinone. proteopedia.org

The study of succinate analogs has been crucial in understanding the enzyme's mechanism. For instance, research on succinate semialdehyde dehydrogenase (SSADH) with cyclopropyl (B3062369) analogs of succinic semialdehyde suggests that the substrate binds in an unfolded, transoid conformation at the active site. nih.gov This provides insight into the spatial requirements of the active site of dehydrogenases that act on butanedioic acid-related structures.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a sustainable and highly selective alternative to traditional chemical synthesis for producing butanedioic acid derivatives. rsc.org Enzymes can operate under mild conditions and often obviate the need for protecting groups and harsh reagents. rsc.org

One significant application is the production of bio-derived 1,4-butanediol (B3395766) (BDO) from succinic acid. rsc.org A two-step process has been developed involving the esterification of succinic acid to dimethyl succinate (DMS), followed by the chemoselective hydrogenation of DMS to BDO. rsc.org This method has shown high yields and excellent long-term stability. rsc.org Bio-based BDO can then be used as a monomer for biodegradable plastics or converted to other valuable chemicals like tetrahydrofuran (B95107) (THF). researchgate.net

Enzymes are also employed in the synthesis of more complex substituted butanedioic acids. For example, ring-cleaving dioxygenases, such as CatA from Pseudomonas putida, have been used for the preparative-scale synthesis of muconic acid derivatives from catechol substrates. rsc.org This demonstrates the potential for enzymatic systems to generate diverse functionalized dicarboxylic acids.

Furthermore, the thiolase enzyme OleA, which naturally catalyzes a Claisen condensation, has been shown to accept p-nitrophenyl alkanoates as surrogate substrates. nih.gov This discovery opens up possibilities for using engineered enzymes to produce novel butanedioic acid derivatives by reacting various acyl donors and acceptors.

Research on Biosynthesis Pathways of Related Compounds

The biosynthesis of compounds structurally related to 2-(2-Nitrophenyl)butanedioic acid, particularly those containing a nitrophenyl group, is an area of active research. While the direct biosynthesis of this compound has not been extensively detailed, studies on the biosynthesis of other nitrophenyl-containing natural products provide valuable insights.

For example, the biosynthesis of aureothin, a nitrophenyl-substituted polyketide, has been investigated, and this knowledge has been applied to biosynthetic engineering to create analogs with selective biological activities. researchgate.net The enzymatic machinery involved in the formation of the nitrophenyl group in such pathways is of particular interest.

Research into the synthesis of nitrophenyl compounds often involves chemical methods. For instance, p-nitrophenyl glycosides, which are precursors for various applications, can be synthesized through methods like the Koenigs-Knorr reaction. umich.edu Detailed protocols for the chemical synthesis of a range of nitrophenyl compounds are available, highlighting their importance as substrates in various research fields. pubcompare.ai

The production of substituted amino acid derivatives, which share structural similarities with substituted butanedioic acids, has also been achieved through biocatalysis. Copper-catalyzed borylamination of α,β-unsaturated esters provides a route to β-boryl-α-amino acid derivatives, which can be further functionalized. nih.gov This demonstrates the potential for developing biocatalytic methods for the synthesis of complex substituted dicarboxylic acids.

Influence on Biochemical Signaling in Model Systems

Butanedioic acid (succinate) is increasingly recognized not just as a metabolic intermediate but also as an important signaling molecule that can influence cellular processes. wikipedia.org Elevated levels of succinate, often resulting from metabolic dysregulation, can have profound effects on cell signaling.

In the context of disease, succinate has been identified as an "oncometabolite." wikipedia.org Its accumulation can lead to the inhibition of α-ketoglutarate-dependent dioxygenases, which are involved in epigenetic regulation and hypoxia-inducible factor (HIF) signaling. This can contribute to tumorigenesis in certain cancers. wikipedia.org

In model systems, succinate has been shown to influence various signaling pathways. For instance, studies on Alzheimer's disease have identified succinic acid as a potential biomarker, with shifts in its plasma levels suggesting a role in the metabolic disruptions associated with the disease. mdpi.com

Furthermore, in plant-microbe interactions, the production of various organic acids, including those involved in the TCA cycle, can influence the gene expression and growth of the host plant. mdpi.com While the direct signaling role of this compound is not established, the known signaling functions of the parent molecule, butanedioic acid, suggest that substituted derivatives could also possess signaling activities, potentially by interacting with specific cellular receptors or enzymes.

Future Research Directions and Emerging Paradigms for 2 2 Nitrophenyl Butanedioic Acid

Integration with Advanced Catalysis Research

The dual functionality of 2-(2-nitrophenyl)butanedioic acid offers significant potential in the realm of advanced catalysis, both as a substrate for producing valuable derivatives and as a ligand for designing novel catalysts.

The selective reduction of the nitro group is a pivotal transformation, yielding amino derivatives that are precursors to a wide range of pharmaceuticals and functional materials. Future research will likely focus on the development of highly chemoselective catalytic systems for the hydrogenation of the nitro group in the presence of the carboxylic acid moieties. organic-chemistry.org This includes the use of well-defined iron-based catalysts and systems like Fe/CaCl₂, which have shown efficacy in the reduction of nitroarenes while tolerating sensitive functional groups. organic-chemistry.org The exploration of transfer hydrogenation using sustainable sources like formic acid or glycerol, catalyzed by non-precious metals such as copper nanoparticles, presents an environmentally benign and cost-effective approach. organic-chemistry.orgacs.org

Furthermore, the dicarboxylic acid functionality of the molecule positions it as a potential chiral ligand in asymmetric catalysis. Chiral dicarboxylic acids have been successfully employed as Brønsted acid catalysts in various asymmetric transformations. researchgate.net The development of chiral variants of this compound could lead to novel catalysts for reactions like asymmetric Mannich-type reactions. Additionally, dicarboxylic acids can act as building blocks in catalytic asymmetric reactions, serving as either nucleophiles or electrophiles. acs.org Research into the catalytic asymmetric dicarboxylation of dienes using CO2 with copper catalysts could be adapted to synthesize chiral derivatives of this compound. acs.org The design of multidentate ligands incorporating the this compound scaffold could also lead to new transition metal complexes with unique catalytic activities. nih.govnih.gov

Exploitation in Flow Chemistry and Microreactor Systems

The synthesis and transformation of nitroaromatic compounds often involve highly exothermic and potentially hazardous reactions. Flow chemistry, with its superior heat and mass transfer, offers a safer and more efficient alternative to traditional batch processes.

The continuous flow hydrogenation of nitroaromatics is a well-established technique that can be readily applied to this compound. acs.orgresearchgate.netmdpi.com Micropacked bed reactors containing catalysts like Pt/C or Pd@SBA-15 can facilitate the selective and continuous reduction of the nitro group with high efficiency and safety. acs.orgmdpi.com This approach not only enhances safety but also allows for easier scale-up and process control. The use of catalytic static mixers is another promising avenue for the continuous flow reduction of nitroaromatics. mdpi.com

Beyond the reduction of the nitro group, microreactors can be employed for the synthesis of succinic acid derivatives themselves. researchgate.netnih.govresearchgate.net The controlled environment of a microreactor could allow for precise manipulation of reaction conditions to achieve specific isomers or functionalizations of the butanedioic acid chain. The integration of multiple reaction steps, such as nitration followed by reduction and subsequent derivatization, into a continuous flow system represents a significant future direction for the efficient production of complex molecules based on the this compound scaffold.

Rational Design of Derivatives for Specific Research Applications

The inherent bifunctionality of this compound makes it an excellent starting point for the rational design of derivatives with tailored properties for specific research applications, particularly in medicinal chemistry and materials science.

The nitrophenyl group is a common scaffold in the design of enzyme inhibitors. acs.orgnih.gov By modifying the substitution pattern on the aromatic ring and the dicarboxylic acid chain, it is possible to design potent and selective inhibitors for various enzymes. For example, the dicarboxylic acid moiety can be engineered to interact with specific residues in a protein's active site, enhancing binding affinity and specificity. nih.govresearchgate.net The principles of scaffold hopping can be applied to replace parts of the molecule to explore new chemical space and improve properties like solubility and bioavailability. nih.gov

The design of PROTACs (Proteolysis Targeting Chimeras) is another emerging area where derivatives of this compound could be valuable. By attaching a ligand for an E3 ubiquitin ligase to a derivative of this compound that binds to a target protein, one could induce the targeted degradation of that protein. escholarship.org Furthermore, the dicarboxylic acid groups can be modified to create linkers for bioconjugation or to functionalize surfaces and nanoparticles.

Advanced Characterization Techniques (e.g., Cryo-EM, High-Resolution Solid-State NMR)

To fully understand the structure-function relationships of this compound and its derivatives, particularly in biological contexts, advanced characterization techniques are indispensable.

Cryogenic electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of protein-ligand complexes, even for small molecules. creative-diagnostics.comnih.govresearchgate.netnih.govportlandpress.com If a derivative of this compound is found to bind to a protein target, Cryo-EM could be used to visualize the precise binding mode at near-atomic resolution. This structural information is invaluable for understanding the mechanism of action and for guiding further optimization of the inhibitor.

High-resolution solid-state NMR (ssNMR) spectroscopy is another technique that holds great promise for characterizing this compound and its interactions. ssNMR is particularly well-suited for studying the conformation and dynamics of molecules in solid or semi-solid states, such as in protein-ligand complexes or formulated materials. nih.gov 1H and 13C ssNMR can provide detailed information about the local chemical environment and intermolecular interactions of both the nitrophenyl and butanedioic acid moieties. chemicalbook.comresearchgate.netbmrb.iohmdb.ca This can be crucial for understanding how the molecule packs in a crystal lattice or how it interacts with a biological target.

Big Data and Machine Learning Approaches in Predicting Reactivity and Properties

The use of big data and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reactivity, thereby accelerating the discovery and design of new molecules.

Quantitative Structure-Activity Relationship (QSAR) models have been extensively developed for predicting the toxicity and other properties of nitroaromatic compounds. nih.govmdpi.comnih.govosti.govcore.ac.uk These models, which are often built using machine learning algorithms like Support Vector Regression, can be applied to this compound and its derivatives to estimate their potential biological activity and toxicity. Such in silico predictions can help prioritize which compounds to synthesize and test, saving time and resources.

Furthermore, machine learning approaches are being developed to predict chemical reactivity. nih.gov These models can be trained on large datasets of chemical reactions to predict the outcome of new reactions or to identify optimal reaction conditions. For this compound, ML models could be used to predict the regioselectivity of further functionalization or the efficiency of catalytic transformations. As more experimental data on this compound and its derivatives become available, these models can be refined to provide increasingly accurate predictions, guiding future research efforts in a more targeted and efficient manner. The development of global and local QSPR models for nitro compounds can also aid in predicting properties like impact sensitivity, which is crucial for handling and safety. researchgate.netacs.org

Q & A

Q. What are the established synthetic methodologies for 2-(2-Nitrophenyl)butanedioic acid?

- Methodological Answer : Synthesis typically involves nitration or coupling reactions. For example:

- Step 1 : Friedel-Crafts acylation of benzene derivatives to attach the butanedioic acid backbone.

- Step 2 : Direct nitration of the phenyl ring using nitric acid/sulfuric acid under controlled temperatures (0–5°C) to achieve the ortho-nitro substituent .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Catalysts like tetrabutylammonium iodide (used in analogous nitrophenyl acetic acid syntheses) may optimize reaction efficiency .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust stoichiometry to minimize byproducts.

Q. How is this compound characterized structurally and analytically?

- Methodological Answer :